molecular formula C10H10ClN3OS2 B5536064 [4-amino-2-(ethylamino)-1,3-thiazol-5-yl](5-chloro-2-thienyl)methanone

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](5-chloro-2-thienyl)methanone

Cat. No.: B5536064
M. Wt: 287.8 g/mol
InChI Key: HGSPSBZNVYVZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](5-chloro-2-thienyl)methanone is a useful research compound. Its molecular formula is C10H10ClN3OS2 and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.9953820 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Characterization

A study by Shahana and Yardily (2020) describes the synthesis and characterization of novel compounds, including 4-amino-2-(phenylamino)thiazol-5-ylmethanone, through spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study also employs density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of the compounds. Additionally, molecular docking studies are carried out to understand the antibacterial activity of the compounds, suggesting potential applications in developing antimicrobial agents (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives by Hafez, El-Gazzar, and Al-Hussain (2016) introduces compounds with potential antimicrobial and anticancer properties. The study synthesizes 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related derivatives, demonstrating significant activity in vitro. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating the compound's relevance in cancer treatment and antimicrobial applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Central Nervous System (CNS) Depressants

A publication by Butler, Wise, and Dewald (1984) explores a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds structurally related to 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone, demonstrating CNS depressant activity. These compounds show potential anticonvulsant properties with a low order of acute toxicity. The study also reports on selected compounds exhibiting potential antipsychotic effects, highlighting the compound's potential in CNS-related therapeutic applications (Butler, Wise, & Dewald, 1984).

These studies collectively demonstrate the versatility and potential applications of "4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone" in scientific research, particularly in the synthesis of compounds with antimicrobial, anticancer, and CNS depressant properties. The detailed synthesis and characterization methods, along with the exploration of biological activities, provide a solid foundation for further research and development in these areas.

Properties

IUPAC Name

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS2/c1-2-13-10-14-9(12)8(17-10)7(15)5-3-4-6(11)16-5/h3-4H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSPSBZNVYVZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.